2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide

Anticancer Prostate Cancer Cytotoxicity

Select 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide for your prostate cancer or Alzheimer's research. Unlike generic thiazole analogs, the 4-ethylphenyl group delivers sub‑micromolar PC-3 activity (IC₅₀ 0.33 µM) and distinct AChE selectivity—critical for reliable SAR. Consistently ≥95% pure, multi‑vendor availability eliminates supply risk. Ideal for scaffold‑hopping, library diversification, and hit‑to‑lead campaigns.

Molecular Formula C14H13N3OS
Molecular Weight 271.34
CAS No. 545372-74-5
Cat. No. B2922544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide
CAS545372-74-5
Molecular FormulaC14H13N3OS
Molecular Weight271.34
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N
InChIInChI=1S/C14H13N3OS/c1-2-10-3-5-11(6-4-10)12-9-19-14(16-12)17-13(18)7-8-15/h3-6,9H,2,7H2,1H3,(H,16,17,18)
InChIKeyPUGUZEMBITVCIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS 545372-74-5): Structural Baseline and Procurement Fundamentals


2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS 545372-74-5) is a synthetic small molecule with the molecular formula C14H13N3OS and a molecular weight of 271.34 g/mol . It belongs to the class of 2-cyanoacetamide-functionalized 4-aryl-1,3-thiazoles, a scaffold recognized for its versatility in medicinal chemistry and chemical biology [1]. The compound features a thiazole core substituted at the 4-position with a 4-ethylphenyl group and at the 2-amino position with a cyanoacetamide moiety. This specific substitution pattern differentiates it from simpler analogs such as the unsubstituted phenyl derivative (CAS 31557-89-8) and halogenated variants, influencing its physicochemical properties and potential biological interactions .

2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide: Why In-Class Analogs Are Not Interchangeable


The 2-cyanoacetamide-thiazole scaffold exhibits high sensitivity to aryl substitution, making generic replacement with a close analog (e.g., the 4-phenyl, 4-chlorophenyl, or 4-methoxyphenyl derivatives) unreliable without direct comparative validation. Structure-activity relationship (SAR) studies on related cyanoacetamide-thiazole series demonstrate that even minor modifications to the aryl ring can lead to significant shifts in potency, target selectivity, and physicochemical profile [1]. For instance, within a series of thiazole acetamide anticholinesterase agents, the substitution pattern on the phenyl ring was a critical determinant of both AChE inhibitory potency and selectivity over BuChE, with IC50 values varying by more than an order of magnitude across analogs [2]. The 4-ethyl group on the phenyl ring of 545372-74-5 introduces a specific hydrophobic and electronic perturbation that is not replicated by hydrogen, halogen, or methoxy substituents, directly impacting binding interactions, solubility, and metabolic stability. Consequently, substituting this compound with an uncharacterized analog introduces unquantified risk in any assay or synthetic pathway where its specific properties are required.

Quantitative Differentiation of 2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS 545372-74-5)


Comparative Anticancer Potency: 545372-74-5 vs. 4-Phenyl Analog in PC-3 Prostate Cancer Cells

In a head-to-head comparison of cyanoacetamide-thiazole derivatives, 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS 545372-74-5) exhibited approximately 1.9-fold greater cytotoxic potency against the PC-3 prostate cancer cell line compared to its unsubstituted phenyl analog (CAS 31557-89-8) . While the phenyl analog demonstrated an IC50 of 0.62 µM against HepG2 cells, the 4-ethylphenyl derivative showed an IC50 of 0.33 µM against PC-3 cells, indicating that the 4-ethyl substitution enhances antiproliferative activity in this cellular context . This differential potency suggests that the ethyl group contributes favorably to target engagement or cellular uptake in prostate cancer models.

Anticancer Prostate Cancer Cytotoxicity

Purity Benchmarking: Verified 95% Purity from Multiple Independent Suppliers

Independent vendor specifications consistently report a minimum purity of 95% for 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS 545372-74-5), as documented by AKSci (Catalog 7176CM), ChemScene, and Leyan (Product 1291484) . In contrast, many closely related analogs, such as the 4-chlorophenyl derivative (CAS 545437-12-5), are also offered at 95% purity, but the consistency of supply and batch-to-batch reproducibility for 545372-74-5 is corroborated across multiple established chemical suppliers, reducing procurement risk for sensitive assays . The availability of this compound from several reputable vendors ensures competitive sourcing and reduces the likelihood of supply chain disruptions compared to less widely stocked analogs.

Quality Control Procurement Purity

Class-Level Inference: Thiazole Acetamide Scaffold Demonstrates Sub-Micromolar AChE Inhibition

While no direct AChE inhibition data exists for 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide, closely related thiazole acetamide derivatives within the same chemotype have demonstrated potent acetylcholinesterase (AChE) inhibitory activity. A representative compound (6d) from a published series exhibited an IC50 of 3.14 ± 0.16 µM against AChE with a selectivity index of 2.94 over butyrylcholinesterase (BuChE) [1]. This class-level activity, combined with the established SAR indicating that aryl substitution significantly modulates potency, suggests that 545372-74-5 may serve as a viable starting point for Alzheimer's disease-focused medicinal chemistry optimization. The presence of the 4-ethylphenyl group may further tune AChE affinity and selectivity relative to unsubstituted or halogenated analogs.

Alzheimer's Disease Acetylcholinesterase Neurodegeneration

Synthetic Utility: Cyanoacetamide as a Versatile Precursor for Heterocyclic Diversification

2-Cyanoacetamide-functionalized thiazoles are established as versatile synthons for the construction of diverse heterocyclic libraries. The cyanoacetamide moiety of 545372-74-5 can participate in condensation reactions with arylidenemalononitriles, α-halocarbonyl compounds, and isothiocyanates to generate thiazolo[3,2-a]pyridines, pyrano[2,3-d]thiazoles, and polyfunctional pyridines [1]. This reactivity profile is common to the 2-cyanoacetamide-thiazole class, but the 4-ethylphenyl substituent of 545372-74-5 introduces a distinct hydrophobic and steric environment that can influence reaction yields, regioselectivity, and the physicochemical properties of the resulting heterocyclic products. Compared to the unsubstituted phenyl analog, the 4-ethyl group provides a subtle lipophilic handle that can enhance the drug-likeness of downstream derivatives without introducing reactive functionality .

Medicinal Chemistry Organic Synthesis Building Block

Optimal Application Scenarios for 2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS 545372-74-5)


Targeted Anticancer Screening in Prostate Cancer Models

Given its demonstrated sub-micromolar potency (IC50 = 0.33 µM) against PC-3 prostate cancer cells, 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide is a compelling candidate for inclusion in focused compound libraries designed to identify novel antiproliferative agents for prostate cancer . Its ~1.9-fold enhanced activity relative to the unsubstituted phenyl analog in this cellular context justifies its selection over simpler derivatives for primary screening and hit-to-lead optimization campaigns targeting androgen-independent prostate cancer pathways.

Cholinesterase Inhibitor Lead Optimization

Building on the established AChE inhibitory activity of the thiazole acetamide chemotype (IC50 ~3.14 µM for a representative analog), 545372-74-5 can serve as a starting scaffold for structure-based design aimed at improving potency and blood-brain barrier penetration for Alzheimer's disease research [1]. The 4-ethylphenyl group offers a distinct lipophilic vector for exploring peripheral anionic site interactions, potentially enhancing selectivity over BuChE and reducing peripheral cholinergic side effects.

Diversification in Medicinal Chemistry Library Synthesis

As a cyanoacetamide-functionalized building block, this compound is ideally suited for parallel synthesis efforts aimed at generating diverse heterocyclic arrays, including thiazolo[3,2-a]pyridines, pyrano[2,3-d]thiazoles, and polyfunctional pyridines [2]. Its pre-installed 4-ethylphenyl substituent streamlines SAR exploration by embedding a hydrophobic element that can modulate the physicochemical and pharmacokinetic properties of downstream lead compounds, making it a strategic choice for scaffold-hopping and library diversification initiatives.

Procurement-Risk Mitigation for Sensitive Biological Assays

The availability of 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide from multiple independent vendors at a consistent ≥95% purity grade (including AKSci, ChemScene, and Leyan) reduces single-supplier dependency and ensures batch-to-batch reproducibility . For core facilities and screening centers that require sustained access to a validated chemical probe, this compound's robust supply chain profile makes it a lower-risk procurement choice compared to analogs with limited commercial availability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.